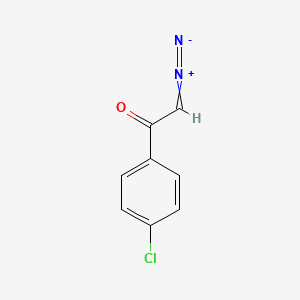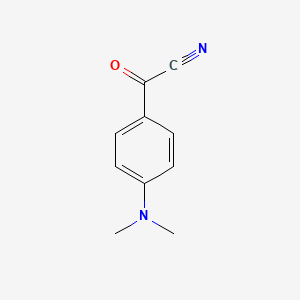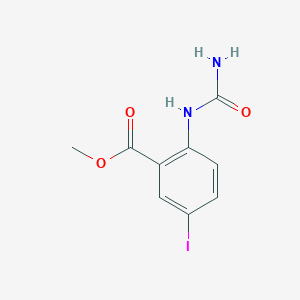
(+-)-alpha,beta-Dimethylphenethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (11): . It is a white crystalline powder that is soluble in water and ethanol . This compound is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (1:1) typically involves the reaction of N,N-Dimethylphenylethylamine with hydrochloric acid . The process involves adding N,N-Dimethylphenylethylamine to a reaction system containing dimethylbenzene and hydrochloric acid. The mixture is heated, and upon cooling, white crystalline precipitates are formed. These precipitates are then filtered and dried to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (1:1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogens and other electrophiles can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (1:1) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (1:1) involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethylphenylethylamine
- Phenethylamine
- Methamphetamine
Comparison: BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (1:1) is unique due to its specific chemical structure and properties. Compared to similar compounds, it has distinct reactivity and applications. For example, while phenethylamine is a simple amine, the dimethyl substitution in BENZENEETHANAMINE,A,B-DIMETHYL-, HYDROCHLORIDE (1:1) imparts different chemical and biological properties .
Eigenschaften
CAS-Nummer |
21899-99-0 |
|---|---|
Molekularformel |
C10H16ClN |
Molekulargewicht |
185.69 g/mol |
IUPAC-Name |
3-phenylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H15N.ClH/c1-8(9(2)11)10-6-4-3-5-7-10;/h3-9H,11H2,1-2H3;1H |
InChI-Schlüssel |
RNIYCOBJKXZYOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C(C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]-](/img/structure/B13995767.png)
